molecular formula C13H12N4 B14334023 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- CAS No. 100078-90-8

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)-

Cat. No.: B14334023
CAS No.: 100078-90-8
M. Wt: 224.26 g/mol
InChI Key: MIPPVKUPADVFSK-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine core . Another approach includes the use of enaminonitriles and benzohydrazides, which undergo transamidation and nucleophilic addition to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridazines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

100078-90-8

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

7-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H12N4/c1-10-15-16-13-8-12(9-14-17(10)13)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3

InChI Key

MIPPVKUPADVFSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

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